9-Decyl-1,4,7-triazecane-8,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Decyl-1,4,7-triazecane-8,10-dione is a chemical compound with the molecular formula C17H33N3O2 and a molecular weight of 311.46282 g/mol . This compound is part of the triazacyclodecane family, which is known for its unique ring structure containing nitrogen atoms. The presence of a decyl group adds to its hydrophobic characteristics, making it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Decyl-1,4,7-triazecane-8,10-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a decylamine derivative with a triazacyclodecane precursor in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
9-Decyl-1,4,7-triazecane-8,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The decyl group or other parts of the molecule can be substituted with different functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution Reagents: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines .
Scientific Research Applications
9-Decyl-1,4,7-triazecane-8,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Decyl-1,4,7-triazecane-8,10-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Diamino-1,2,4-triazole: A triheterocyclic compound with similar structural features.
3,5-Ditetrazolyl-1,2,4-triazole: Another triheterocyclic compound used in various chemical applications.
Uniqueness
9-Decyl-1,4,7-triazecane-8,10-dione stands out due to its decyl group, which imparts unique hydrophobic properties. This makes it particularly useful in applications requiring specific solubility and interaction characteristics .
Properties
CAS No. |
147150-88-7 |
---|---|
Molecular Formula |
C17H33N3O2 |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
9-decyl-1,4,7-triazecane-8,10-dione |
InChI |
InChI=1S/C17H33N3O2/c1-2-3-4-5-6-7-8-9-10-15-16(21)19-13-11-18-12-14-20-17(15)22/h15,18H,2-14H2,1H3,(H,19,21)(H,20,22) |
InChI Key |
XFPIXVAMNYQWTI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC1C(=O)NCCNCCNC1=O |
Canonical SMILES |
CCCCCCCCCCC1C(=O)NCCNCCNC1=O |
Synonyms |
3-decyl-1,5,8-triazacyclodecane-2,4-dione DTACDD |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.